molecular formula C7H9N3OS B1621598 N'-hydroxy-2-pyridin-2-ylsulfanylethanimidamide CAS No. 479080-09-6

N'-hydroxy-2-pyridin-2-ylsulfanylethanimidamide

Cat. No.: B1621598
CAS No.: 479080-09-6
M. Wt: 183.23 g/mol
InChI Key: VYKVUQVTGPRROR-UHFFFAOYSA-N
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Description

N’-hydroxy-2-pyridin-2-ylsulfanylethanimidamide is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of new drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-pyridin-2-ylsulfanylethanimidamide typically involves the reaction of pyridine derivatives with thioacetamide and hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of N’-hydroxy-2-pyridin-2-ylsulfanylethanimidamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-pyridin-2-ylsulfanylethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-hydroxy-2-pyridin-2-ylsulfanylethanimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of various biological processes, such as inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-2-pyridin-2-ylsulfanylethanimidamide stands out due to its unique combination of a hydroxyl group and a sulfanyl group attached to the pyridine ring. This unique structure contributes to its diverse chemical reactivity and broad spectrum of biological activities, making it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

479080-09-6

Molecular Formula

C7H9N3OS

Molecular Weight

183.23 g/mol

IUPAC Name

N'-hydroxy-2-pyridin-2-ylsulfanylethanimidamide

InChI

InChI=1S/C7H9N3OS/c8-6(10-11)5-12-7-3-1-2-4-9-7/h1-4,11H,5H2,(H2,8,10)

InChI Key

VYKVUQVTGPRROR-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=NC(=C1)SC/C(=N/O)/N

SMILES

C1=CC=NC(=C1)SCC(=NO)N

Canonical SMILES

C1=CC=NC(=C1)SCC(=NO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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